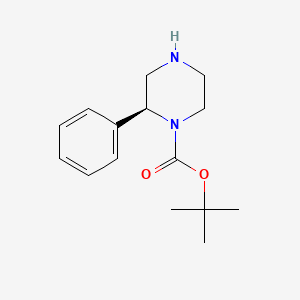

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a phenyl group and a tert-butyl carbamate group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate typically involves the reaction of (S)-2-phenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The carbamate group can be reduced to yield the corresponding amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Phenolic derivatives of the phenyl group.

Reduction: Primary amines from the reduction of the carbamate group.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Properties

The compound has been investigated for its biological activity, particularly as a potential therapeutic agent. It exhibits properties that may be beneficial in treating conditions such as diabetes and cancer.

Diabetes Research

Recent studies have highlighted the role of related compounds in modulating G-protein coupled receptors (GPCRs), specifically GPR119, which is implicated in glucose metabolism and insulin secretion. A series of derivatives, including those synthesized from (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate, have shown promising agonistic activity towards GPR119. These compounds demonstrated enhanced efficacy compared to previously reported analogs, indicating their potential as novel treatments for type-2 diabetes mellitus (T2DM) .

Cancer Research

The compound's structural analogs have been explored for their ability to inhibit oncogenic pathways, particularly involving KRAS mutations. Compounds derived from this compound have been subjected to fragment-based drug discovery approaches to identify inhibitors that bind to KRAS, a common target in cancer therapy. These studies aim to develop effective treatments for cancers characterized by KRAS mutations .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been streamlined through innovative methods such as click chemistry. This approach allows for the rapid assembly of complex molecules with high yields and purity, facilitating the exploration of their biological activities .

Several case studies illustrate the effectiveness of this compound derivatives in various experimental settings.

GPR119 Agonists

In vitro studies have shown that specific derivatives activate GLP-1 pathways, promoting insulin secretion and providing a basis for developing diabetes treatments. Four novel analogs derived from this compound demonstrated significant binding affinity to GLP-1 receptors, indicating their potential as therapeutic agents in T2DM management .

KRAS Inhibition

A study focusing on KRAS G12C inhibitors identified compounds that bind reversibly to the switch II pocket of KRAS, demonstrating the utility of this compound derivatives in targeting this critical oncogene. The efficacy of these compounds was confirmed through in vivo models, showing substantial tumor growth inhibition .

作用机制

The mechanism of action of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to receptors and modulate their activity. The phenyl group and tert-butyl carbamate moiety contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

1-Phenylpiperazine: A simpler analogue with a phenyl group attached to a piperazine ring.

Benzylpiperazine: A compound with a benzyl group attached to a piperazine ring, known for its stimulant properties.

1-(3-Chlorophenyl)piperazine: A derivative with a chlorophenyl group, used in various pharmacological studies.

Uniqueness

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is unique due to the presence of the tert-butyl carbamate group, which enhances its stability and modifies its pharmacokinetic properties. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific applications in research and industry.

生物活性

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C15H22N2O2 and is characterized by a piperazine ring substituted with a phenyl group and a tert-butyl ester. The synthesis typically involves nucleophilic substitution reactions, where tert-butyl bromoacetate reacts with an amine derivative of piperazine under basic conditions.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl bromoacetate, piperazine derivative | THF, 60 °C overnight | 79% |

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors involved in cell signaling pathways. For instance, its structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, which can modulate their activity.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Anticancer Activity : Studies indicate that this compound may possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937). The compound's ability to induce apoptosis in these cells has been noted, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Some investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to fully characterize this effect .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human leukemia cell lines. The compound showed an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin. Flow cytometry analyses revealed that the compound induces apoptosis through caspase activation .

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, this compound demonstrated significant neuroprotective effects. The compound reduced markers of oxidative stress and improved cell viability in treated neurons compared to untreated controls .

属性

IUPAC Name |

tert-butyl (2S)-2-phenylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOURBIBCQYVCC-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。